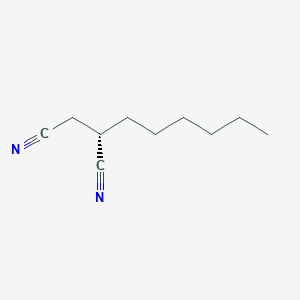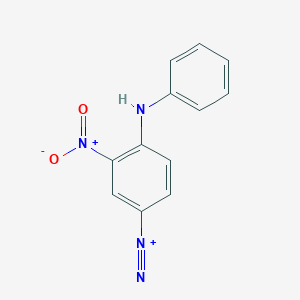![molecular formula C14H17NS B12524880 Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- CAS No. 653570-21-9](/img/structure/B12524880.png)
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry. The presence of a nitrogen atom in the quinoline ring makes it a versatile compound for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl-, can be achieved through various methods. One common approach involves the use of α,β-unsaturated aldehydes as starting materials. The reaction typically involves catalytic systems and specific reaction conditions to achieve the desired product . Another method includes the use of o-aminothiophenol and 1,3-ynone under mild conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using alkyl halides or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, aryl/alkyl/heteroaryl thiols, and diselenides . The reaction conditions vary depending on the desired transformation, but they often involve the use of catalytic systems and specific temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, alkylation reactions typically yield alkylated quinoline derivatives, while thiolation reactions produce thiolated quinoline derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial, anticancer, and antifungal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- can be compared with other quinoline derivatives, such as:
Primaquine: An antimalarial drug with a similar quinoline core structure.
Chloroquine: Another antimalarial drug with a quinoline core.
Bedaquiline: An antitubercular drug with a quinoline core.
These compounds share a common quinoline core but differ in their functional groups and specific applications. Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
8-tert-butylsulfanyl-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-10-8-9-11-6-5-7-12(13(11)15-10)16-14(2,3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQPMGWSEHCKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2SC(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458000 |
Source


|
| Record name | Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653570-21-9 |
Source


|
| Record name | Quinoline, 8-[(1,1-dimethylethyl)thio]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)

![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)



![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)

![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)


![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)

